molecular formula C21H16ClFN2O4 B11249975 Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Methyl 4-(1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B11249975
M. Wt: 414.8 g/mol
InChI Key: KZTAVSPHBLYJOL-UHFFFAOYSA-N
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Description

METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chlorofluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Introduction of the chlorofluorophenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the dihydropyridine intermediate is reacted with a chlorofluorobenzene derivative in the presence of a Lewis acid catalyst.

    Amidation: The resulting intermediate is then subjected to an amidation reaction with an appropriate amine to form the amido group.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction, typically using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Similar in structure due to the presence of the pyridine ring.

    Fluorobenzene derivatives: Share the chlorofluorophenyl group.

    Benzoate esters: Similar due to the ester functional group.

Uniqueness

METHYL 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-AMIDO}BENZOATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C21H16ClFN2O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H16ClFN2O4/c1-29-21(28)13-5-8-15(9-6-13)24-20(27)14-7-10-19(26)25(11-14)12-16-17(22)3-2-4-18(16)23/h2-11H,12H2,1H3,(H,24,27)

InChI Key

KZTAVSPHBLYJOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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